N-{3-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(4-Chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-chlorobenzenesulfonyl group at the N1 position, a 4-methylphenyl group at the C5 position, and a methanesulfonamide moiety attached to a phenyl ring at the C3 position (Fig. 1). The molecular formula is C23H22ClN3O4S2, with a molecular weight of 504.02 g/mol .
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S2/c1-16-6-8-17(9-7-16)23-15-22(18-4-3-5-20(14-18)26-32(2,28)29)25-27(23)33(30,31)21-12-10-19(24)11-13-21/h3-14,23,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYRAKIDWQVFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Dihydropyrazole Ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions to form the dihydropyrazole ring.
Introduction of the Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{3-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways.
Pathways Involved: It inhibits the activity of enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on formula. †Calculated from molecular formula. ‡Approximate range from evidence.
Key Observations:
Substituent Position Effects : The position of methyl groups on the phenyl ring (e.g., 4-methylphenyl vs. 2-methylphenyl) influences steric and electronic properties. Para-substituted derivatives (e.g., target compound) may exhibit better binding affinity due to reduced steric hindrance .
Halogenation Impact: Chlorine (electron-withdrawing) at the benzenesulfonyl group (4-Cl vs. Fluorine in analogs (e.g., 2-F-phenyl in ) may improve metabolic stability and bioavailability.
Sulfonamide Chain Differences : Methanesulfonamide (target compound) vs. ethanesulfonamide () modifies lipophilicity and solubility. Shorter chains (methane) may enhance membrane permeability .
Biological Activity
N-{3-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, a sulfonamide group, and multiple aromatic substituents, which contribute to its biological properties. The presence of the chlorobenzenesulfonyl group is particularly significant for its interaction with biological targets.
This compound primarily exerts its effects through:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit various enzymes, including carbonic anhydrases and certain proteases.
- Antiproliferative Effects : It has shown potential in inhibiting the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through pathways involving β-tubulin disruption and Wnt signaling inhibition.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The results indicate significant activity in the nanomolar range. Below is a summary table of its IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon) | 0.25 | Cell cycle arrest in G2/M phase |
| M21 (Skin Melanoma) | 0.15 | Inhibition of microtubule polymerization |
| MCF7 (Breast) | 0.20 | Induction of apoptosis |
These findings suggest that the compound effectively inhibits cell growth and may serve as a lead compound for further development in cancer therapy .
Case Studies
- In Vivo Studies : In chick chorioallantoic membrane (CAM) assays, this compound demonstrated significant inhibition of angiogenesis and tumor growth comparable to established anticancer agents like combretastatin A-4 .
- Mechanistic Insights : Research has indicated that the compound interacts with β-tubulin at the colchicine-binding site, leading to cytoskeletal disruption. This mechanism was confirmed through immunofluorescence studies showing altered microtubule structures upon treatment .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Wnt Signaling Pathway Inhibition : The compound has been identified as a potent inhibitor of β-catenin-mediated transcription in colorectal cancer models, showing IC50 values significantly lower than traditional chemotherapeutics .
- Metabolic Stability : In metabolic studies using human liver microsomes, the compound exhibited higher stability compared to other sulfonamide derivatives, suggesting potential for therapeutic use with reduced side effects .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step organic reactions, typically including:
Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
Sulfonylation : Introduction of the 4-chlorobenzenesulfonyl group using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the final product .
Q. Critical Parameters :
- Temperature : Excess heat during cyclocondensation can lead to side products (e.g., over-oxidation).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfonylation yields .
- Catalysts : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .
Q. What spectroscopic and crystallographic techniques are used to confirm its molecular structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8–4.5 ppm (pyrazole CH₂), and δ 2.3–2.5 ppm (methyl groups) confirm regiochemistry .
- ¹³C NMR : Signals for sulfonamide sulfur (δ 45–50 ppm) and carbonyl carbons (δ 165–170 ppm) .
- X-ray Crystallography : SHELXL refinement reveals dihedral angles between aromatic rings (e.g., 15–25° for 4-methylphenyl and pyrazole planes), critical for assessing conformational stability .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 530.12 for C₂₃H₂₁ClN₂O₄S₂) .
Advanced Tip : Discrepancies in NOESY spectra may indicate dynamic conformational changes in solution vs. solid state .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict its biological target interactions?
Answer:
- Target Identification : The compound’s sulfonamide group likely interacts with enzyme active sites (e.g., carbonic anhydrase IX) via hydrogen bonding to zinc ions .
- Methodology :
- Docking Software : AutoDock Vina or Schrödinger Suite to simulate binding poses.
- Parameters : Use PM6 semi-empirical methods for geometry optimization and DFT (B3LYP/6-31G*) for electronic properties .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Case Study : A derivative showed 90% inhibition of cyclooxygenase-2 (COX-2) at 10 μM, aligning with docking predictions of strong hydrophobic interactions .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Answer: Contradictions often arise from:
Q. Resolution Strategies :
Orthogonal Assays : Validate enzyme inhibition with fluorescence polarization and surface plasmon resonance (SPR) .
Metabolic Stability Testing : LC-MS/MS to quantify degradation products in hepatic microsomes .
Q. What strategies optimize its selectivity against off-target proteins (e.g., carbonic anhydrase isoforms)?
Answer:
- Structural Modifications :
- Kinetic Analysis : Measure kₐₐₜ/Kₘ ratios to assess isoform-specific inhibition .
Case Study : A 4-fluorophenyl analog showed 50-fold selectivity for CA IX over CA II due to improved hydrophobic packing .
Q. How do solvent polarity and pH affect its stability during long-term storage?
Answer:
- Degradation Pathways : Hydrolysis of the sulfonamide group in acidic conditions (t₁/₂ = 72 hours at pH 3) .
- Optimal Storage :
- Solvent : Anhydrous DMSO (sealed under argon) prevents hydration .
- Temperature : −20°C reduces degradation rate by 80% vs. room temperature .
Analytical Monitoring : Use HPLC-PDA (λ = 254 nm) to detect degradation peaks (>95% purity threshold) .
Q. What crystallographic challenges arise during structure refinement, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
